Product packaging for Quinoline, 4-(p-nitrostyryl)-(Cat. No.:)

Quinoline, 4-(p-nitrostyryl)-

Cat. No.: B271524
M. Wt: 276.29 g/mol
InChI Key: XIQMWPFHUZOJIB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline, 4-(p-nitrostyryl)- (CAS 4594-97-2) is an organic compound with the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol . This compound belongs to the quinoline family, a privileged scaffold in medicinal chemistry and material science due to its versatile functionalization potential and diverse biological activities . The structure combines a quinoline heterocycle with a p-nitrostyryl group, making it a valuable building block for synthesizing more complex molecules and for applications in materials research. The product has achieved commercial mass production, ensuring consistent availability for research and development purposes . In laboratory settings, this compound serves as a key synthetic intermediate. Literature reports describe its synthesis using efficient methods such as reactions facilitated by zinc(II) chloride under microwave irradiation in solvent-free conditions, or through alternative pathways involving benzoyl chloride in N,N-dimethyl-formamide with heating . Researchers utilize Quinoline, 4-(p-nitrostyryl)- to develop new chemical entities, particularly in constructing extended conjugated systems for potential use in organic electronics or as fluorescent probes. Quinoline derivatives are extensively investigated for a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and antioxidant properties . While the specific biological profile of Quinoline, 4-(p-nitrostyryl)- requires further investigation, its structure presents significant research value for structure-activity relationship (SAR) studies and as a precursor for generating novel bioactive molecules. This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2O2 B271524 Quinoline, 4-(p-nitrostyryl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]quinoline

InChI

InChI=1S/C17H12N2O2/c20-19(21)15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12H/b8-5+

InChI Key

XIQMWPFHUZOJIB-VMPITWQZSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Targeting and Damage:the Effectiveness of a Photosensitizer is Also Dependent on Its Ability to Localize in Specific Cellular Compartments. Due to Their Typically Lipophilic Nature, Many Photosensitizers Accumulate in Cellular Membranes, Mitochondria, or the Endoplasmic Reticulum. Ros, Being Highly Reactive and Short Lived, Will Primarily Damage Structures in the Immediate Vicinity of Where They Are Produced.hirszfeld.plfor Example, if Quinoline, 4 P Nitrostyryl Were to Localize in Mitochondria, the Generated Ros Could Disrupt the Mitochondrial Membrane Potential and Initiate Apoptosis. Damage to Lipids Can Lead to Membrane Peroxidation, While Damage to Proteins Can Inactivate Enzymes, and Damage to Dna Can Be Mutagenic or Cytotoxic.

Stage of Photosensitization Description Key Molecular Event
1. Light Absorption The photosensitizer absorbs a photon of a specific wavelength.Transition from ground state (S₀) to excited singlet state (S₁).
2. Intersystem Crossing The molecule transitions from the excited singlet state to the excited triplet state.S₁ → T₁
3. ROS Generation The excited triplet state photosensitizer interacts with oxygen or other substrates.Energy transfer to O₂ (Type II) or electron/hydrogen transfer to substrate (Type I).
4. Cellular Damage The generated ROS react with and damage nearby biological molecules.Oxidation of lipids, proteins, and nucleic acids.

The study of styrylquinoline derivatives has shown that their photochemical behavior, including photoisomerization and photocyclization, is influenced by substituents on the styryl moiety. researchgate.net This suggests that the p-nitro substituent in Quinoline (B57606), 4-(p-nitrostyryl)- plays a significant role in defining its specific photosensitizing properties and its efficiency in generating ROS within a biological context.

Material Science and Advanced Technology Applications of Quinoline, 4 P Nitrostyryl

Optoelectronic Device Integration

The integration of novel organic materials into optoelectronic devices is a rapidly advancing field, with a continuous search for compounds that can enhance efficiency, stability, and performance. Quinoline (B57606) derivatives, in general, are recognized for their potential in optoelectronic applications due to their high electroluminescence efficiency and the ease with which their structures can be modified. nih.gov

Application in Organic Light-Emitting Diodes (OLEDs) as Emitters

While direct experimental application of Quinoline, 4-(p-nitrostyryl)- as an emitter in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in the reviewed literature, theoretical studies on structurally similar compounds provide valuable insights into its potential. Computational studies on 2-(3-nitrostyryl)quinoline, an isomer of the subject compound, suggest that such molecules could be good candidates for the fabrication of OLEDs. nih.gov The presence of the quinoline moiety combined with the styryl bridge and a nitro group creates a donor-acceptor (D-π-A) structure that is often beneficial for emissive materials.

Theoretical calculations based on Density Functional Theory (DFT) have been employed to predict the optoelectronic properties of related nitrostyryl quinolines. These studies analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the injection and transport of charge carriers within an OLED. For instance, the energy gap of 2-(3-nitrostyryl)quinoline has been calculated to be around 3.56 eV, suggesting it behaves as a semiconductor. nih.gov The ionization potential (IP) and electron affinity (EA) of these molecules have been found to be comparable to those of Alq3 (Tris(8-hydroxyquinolinato)aluminium), a commonly used electron transport and emissive material in OLEDs, further supporting their potential in this application. nih.govnih.gov

The electroluminescence of quinoline derivatives often falls within the blue to green-blue region of the visible spectrum. nih.gov The specific emission color of Quinoline, 4-(p-nitrostyryl)- would depend on its specific electronic structure and the host material it is doped into within an OLED device.

Charge Transport and Charge Injection Studies in Devices

Effective charge transport and injection are paramount for the efficient operation of an OLED. The D-π-A architecture of Quinoline, 4-(p-nitrostyryl)- suggests that it could possess favorable charge transport characteristics. The quinoline core can facilitate electron transport, a property common to many quinoline derivatives which are often considered n-type semiconductors. sioc-journal.cn

The efficiency of charge injection from the electrodes to the organic layers is another critical factor. The HOMO and LUMO energy levels of the material must be well-matched with the work functions of the anode and cathode, respectively, to minimize the injection barriers. The predicted HOMO and LUMO levels of similar nitrostyryl quinolines can be used to guide the selection of appropriate electrode and charge transport layer materials in a hypothetical device structure.

Property Theoretical Value for 2-(3-nitrostyryl)quinoline Significance in OLEDs
Energy Gap (E_gap)3.56 eVDetermines the potential emission color and semiconducting nature.
Ionization Potential (IP)Comparable to Alq3Influences hole injection from the anode.
Electron Affinity (EA)Comparable to Alq3Influences electron injection from the cathode.

Table 1: Theoretical Optoelectronic Properties of a Structurally Similar Compound and Their Relevance to OLEDs. Data derived from theoretical studies on 2-(3-nitrostyryl)quinoline. nih.govnih.gov

Non-Linear Optical (NLO) Material Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second harmonic generation (SHG) and two-photon absorption (TPA). These properties are crucial for applications in photonics, optical data storage, and bio-imaging. Organic molecules with a D-π-A structure, like Quinoline, 4-(p-nitrostyryl)-, are prime candidates for NLO materials due to their large molecular hyperpolarizabilities.

Second Harmonic Generation (SHG) Properties and Measurement

Second harmonic generation is a NLO process where two photons with the same frequency interact with the material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is related to the first hyperpolarizability (β) of the molecule.

Theoretical DFT calculations on 2-(3-nitrostyryl)quinoline have shown that it possesses a high first hyperpolarizability, suggesting that it and its isomers, including Quinoline, 4-(p-nitrostyryl)-, could have very good NLO properties suitable for SHG. nih.gov The presence of the electron-donating quinoline ring and the electron-withdrawing nitro group, connected by a π-conjugated styryl bridge, leads to a significant intramolecular charge transfer upon excitation, which is a key factor for a large β value.

Experimentally, the SHG efficiency of a material is often measured using the Kurtz-Perry powder technique. This involves irradiating a powdered sample with a high-intensity laser, such as a Nd:YAG laser operating at 1064 nm, and detecting the generated second harmonic signal at 532 nm. The intensity of the SHG signal is then compared to that of a standard reference material like potassium dihydrogen phosphate (B84403) (KDP).

Two-Photon Absorption (TPA) Cross-Section Analysis

Two-photon absorption is a NLO process where a molecule simultaneously absorbs two photons, transitioning to an excited state. The probability of this occurring is quantified by the TPA cross-section (σ₂). Materials with large TPA cross-sections are valuable for applications such as 3D microfabrication, optical limiting, and two-photon fluorescence microscopy.

Quinoline derivatives have been investigated as two-photon sensitive probes. nih.govscilit.com The extended π-conjugation and intramolecular charge transfer characteristics of Quinoline, 4-(p-nitrostyryl)- make it a promising candidate for exhibiting significant TPA. The TPA cross-section can be measured experimentally using various techniques, such as the two-photon induced fluorescence method or the Z-scan technique.

Theoretical calculations can also provide an estimate of the TPA cross-section. The calculated second hyperpolarizability (γ) is related to the TPA process. Studies on 2-(3-nitrostyryl)quinoline have indicated a high second hyperpolarizability, further supporting the potential of these compounds in TPA applications. nih.gov

NLO Property Theoretical Prediction for Related Compounds Potential Application
First Hyperpolarizability (β)HighSecond Harmonic Generation (SHG), Frequency Conversion
Second Hyperpolarizability (γ)HighTwo-Photon Absorption (TPA), Optical Limiting

Table 2: Predicted Non-Linear Optical Properties and Potential Applications for Nitrostyryl Quinoline Derivatives. Based on theoretical studies of similar compounds. nih.gov

Photochromic and Photoresponsive Systems

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. nih.gov Styrylquinolines are well-known photochromic compounds, and this behavior is central to their use in photoresponsive systems. researchgate.netuncw.edu

Photoisomerization Mechanisms (e.g., cis-trans isomerization)

The primary photochromic mechanism for Quinoline, 4-(p-nitrostyryl)- is trans-cis (or E/Z) isomerization around the central carbon-carbon double bond of the styryl linkage. researchgate.netacs.orgresearchgate.net In its more stable ground state, the molecule typically exists as the trans-isomer. Upon irradiation with light of an appropriate wavelength (usually UV light), the molecule absorbs a photon and is promoted to an electronic excited state. In this excited state, the rotational barrier around the C=C double bond is significantly lowered, allowing for rotation to the cis-isomer. researchgate.net The molecule then relaxes back to the electronic ground state, now in the cis configuration. The reverse process, cis-trans isomerization, can often be induced by irradiation with light of a different wavelength (typically visible light) or sometimes by heat. researchgate.netresearchgate.net

The efficiency of this process is described by the photoisomerization quantum yield (φ), which is the fraction of absorbed photons that result in isomerization. For 2-styrylquinoline, a close isomer of the title compound, the quantum yield for trans-cis isomerization (φtc) in its neutral form is around 0.2-0.27. researchgate.net Interestingly, upon protonation of the quinoline nitrogen, the quantum yield increases significantly to >0.5, suggesting a change in the excited state potential energy surface that makes the isomerization pathway more efficient. researchgate.net

Table 3: Photoisomerization Quantum Yields for 2-Styrylquinoline

Isomerization DirectionMolecular FormQuantum Yield (φ)Reference(s)
trans → cisNeutral0.2 - 0.27 researchgate.net
cis → transNeutral0.27 - 0.38 researchgate.net
trans → cisProtonated0.62 - 0.83 researchgate.net
cis → transProtonated0.36 - 0.67 researchgate.net

Reversible Photo-Switching Behavior in Materials

The reversible photoisomerization between the trans and cis forms of Quinoline, 4-(p-nitrostyryl)- can be harnessed to create molecular switches. The two isomers possess distinct physical and chemical properties, including different absorption spectra, fluorescence efficiencies, and molecular geometries. By incorporating these molecules into a material, such as a polymer film or a self-assembled monolayer, the bulk properties of the material can be reversibly controlled with light. researchgate.netuncw.edu

For example, the change in absorption spectrum between the trans and cis isomers allows for the creation of photo-switchable color filters or data storage media. The change in fluorescence properties can be used to modulate the emission of a material. Because the trans and cis isomers have different shapes, their isomerization within a liquid crystal or polymer matrix can induce macroscopic changes in the material's phase or alignment. This ability to function as a light-controlled molecular-level gate makes styrylquinolines and other diarylethenes valuable components for the development of molecular logic gates and other smart materials. researchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the chemical systems made up of a discrete number of assembled molecular subunits, held together by non-covalent intermolecular forces. beilstein-journals.orgmdpi.com Quinoline derivatives, including Quinoline, 4-(p-nitrostyryl)-, are excellent building blocks (tectons) for creating such higher-order structures due to their rigid, planar aromatic systems and the presence of heteroatoms capable of hydrogen bonding. rsc.orgacs.orgnih.gov

The key interactions driving the self-assembly of these molecules include π-π stacking, hydrogen bonding, and van der Waals forces. beilstein-journals.orgrsc.orgnih.gov The large, electron-rich surface of the quinoline ring system promotes strong π-π stacking interactions, which are crucial for organizing the molecules into ordered arrays. nih.gov In the crystal structure of 2-(3-nitrostyryl)quinoline, for example, molecules pair up to form stacking dimers. researchgate.net These stacking interactions are fundamental to the properties of organic semiconductors, where efficient charge transport relies on the close packing of aromatic units. nih.gov

Furthermore, quinoline derivatives can be functionalized to form a variety of self-assembled materials, such as organogels, which are liquid-like phases immobilized within a 3D network of self-assembled gelator molecules. rsc.orgrsc.org These gels can be responsive to external stimuli, such as the presence of certain chemicals, leading to applications in sensing. rsc.orgrsc.org By modifying an n-alkanethiol with a quinoline group, it is possible to form a highly ordered self-assembled monolayer (SAM) on a gold surface, where the quinoline moieties form a tightly packed layer. ntu.edu.sg Such organized molecular films are essential for tailoring the surface properties of materials for applications in catalysis, wetting, and molecular recognition. ntu.edu.sg

Self-Assembly Mechanisms in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. ethz.ch For Quinoline, 4-(p-nitrostyryl)-, the primary driving forces for self-assembly are π-π stacking and dipole-dipole interactions, stemming from its distinct electronic and structural features.

The molecule consists of two main aromatic parts: the quinoline ring system and the nitrophenyl group, connected by a vinyl bridge. The quinoline moiety, a heterocyclic aromatic system, is known to self-associate through aromatic stacking interactions. uncw.edu The extensive π-conjugated system, which includes the quinoline, the vinyl bridge, and the nitrophenyl ring, facilitates attractive π-π stacking. vulcanchem.com This type of interaction is a major contributor to the aggregation of π-systems in both solution and the solid state. uncw.edursc.org

In solution, these interactions can lead to the formation of aggregates. The concentration of the solution plays a critical role, with higher concentrations favoring the formation of larger assemblies. uncw.edu The choice of solvent is also crucial; in organic solvents, π-π stacking is a dominant force, whereas in aqueous solutions, hydrophobic effects would also contribute significantly. uncw.edu

In the solid state, these interactions dictate the crystal packing and the formation of well-defined architectures. The planarity of the quinoline core and the trans configuration of the styryl group allow for efficient packing. vulcanchem.com The strong electron-withdrawing nature of the para-nitro group creates a significant dipole moment in the molecule. These dipoles can align in an anti-parallel fashion in the solid state to maximize electrostatic attraction, further stabilizing the assembled structure. This is a common motif in the crystal engineering of nitro-aromatic compounds. The combination of π-π stacking and dipole-dipole interactions can lead to the formation of ordered columnar or layered structures, which are of interest for optoelectronic applications. While specific studies on Quinoline, 4-(p-nitrostyryl)- are limited, the self-assembly of similar molecules, such as molecular tweezers and other aryldipyrrolidone dyes, into discrete cyclic assemblies or columnar liquid-crystalline phases in the solid state highlights the potential for complex architectures. rsc.orgnih.gov

Interaction Type Contributing Molecular Feature Role in Self-Assembly Relevant State
π-π Stacking Quinoline Ring, Nitrophenyl Group, Styryl BridgePrimary driving force for aggregation and ordered packing. uncw.eduSolution & Solid State
Dipole-Dipole p-Nitro Group (electron-withdrawing)Stabilizes antiparallel orientation of molecules, enhancing structural order. vulcanchem.comSolid State
van der Waals Entire MoleculeGeneral, non-specific attractive forces contributing to overall stability. carellgroup.deSolution & Solid State
Host-Guest Electron-poor π-systemCan direct assembly through specific recognition events with complementary molecules. eie.grSolution & Solid State

This table provides an interactive summary of the intermolecular forces governing the self-assembly of Quinoline, 4-(p-nitrostyryl)-.

Host-Guest Interactions and Recognition

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. nih.gov The structure of Quinoline, 4-(p-nitrostyryl)- makes it a candidate for participating in such interactions, primarily as a guest molecule.

The key feature enabling its role in molecular recognition is its electron-deficient π-system. The presence of the nitrogen atom in the quinoline ring and the potent electron-withdrawing nitro group on the phenyl ring significantly lowers the electron density of the aromatic system. vulcanchem.com This makes the molecule an ideal guest for electron-rich hosts.

Potential hosts could include macrocycles with electron-rich cavities, such as certain cyclodextrins, calixarenes, or custom-designed molecular tweezers. eie.grnih.gov The recognition and binding would be driven by a combination of forces:

π-π Stacking: The electron-poor guest (Quinoline, 4-(p-nitrostyryl)-) would interact favorably with an electron-rich aromatic host.

Electrostatic Interactions: The dipole moment of the guest could interact with polar sites within the host. eie.gr

Hydrogen Bonding: The nitro group's oxygen atoms could act as hydrogen bond acceptors, while the quinoline nitrogen, in its protonated form, could act as a donor. eie.grresearchgate.net

An example of this principle is seen in systems where a porphyrin-dimer tweezer, an electron-rich host, effectively sandwiches a quinoline derivative, mediating electronic communication between the components of the assembly. eie.gr The quinoline part of the molecule acts as the recognition motif that is bound by the host. eie.gr The formation of such host-guest complexes can be detected and quantified by spectroscopic methods, as the electronic environment of the guest molecule changes upon binding, often leading to shifts in its absorption or fluorescence spectra. eie.gr This recognition capability is foundational for developing sensors, molecular switches, and controlled-release systems. nih.gov

Molecule Role Potential Partner Driving Interactions Potential Application
Guest Electron-rich macrocycles (e.g., Porphyrin Tweezers, Calixarenes) eie.grnih.govπ-π stacking (donor-acceptor), Electrostatic forces eie.grChemical Sensing, Molecular Electronics
Guest Cyclodextrins nih.govHydrophobic interactions, van der Waals forcesDrug Delivery, Nanoreactors
Guest Metal-Organic Frameworks (MOFs)Coordination, π-π stacking, Hydrogen bondingGas Storage, Catalysis
Host Small electron-rich molecules (e.g., aniline) or metal ionsπ-π stacking, Hydrogen bonding, C-H···π interactionsSeparation, Recognition

This interactive table outlines potential host-guest scenarios involving Quinoline, 4-(p-nitrostyryl)-.

Mechanistic Studies of Biological Interactions of Quinoline, 4 P Nitrostyryl

Molecular Binding and Recognition Mechanisms

The biological activity of quinoline (B57606) derivatives is deeply rooted in their ability to interact with various biomacromolecules. The planar, aromatic structure of the quinoline core, combined with the electronic properties of its substituents, dictates the nature and affinity of these interactions.

Ligand-Protein Interaction Analysis (e.g., Enzyme Active Site Binding)

While direct protein binding studies for Quinoline, 4-(p-nitrostyryl)- are not extensively documented, the quinoline scaffold is a well-established pharmacophore known to interact with numerous protein targets. The specific protein interactions are highly dependent on the substitution pattern on the quinoline ring system.

Research on analogous compounds reveals that styrylquinolines and other quinoline derivatives can inhibit a range of enzymes, often by binding within their active sites. Key protein targets for various quinoline-based molecules include:

Protein Kinases: Certain quinoline derivatives act as kinase inhibitors, a major focus in anticancer drug development. For instance, 3H-pyrazolo[4,3-f]quinoline compounds have been shown to be potent inhibitors of Haspin kinase, which is involved in mitosis. nih.gov Other derivatives have been developed as inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Phosphoinositide 3-kinase (PI3K). nih.govrsc.org Molecular docking studies of 2,4-diphenylquinolines have identified potential binding interactions with lysine-specific demethylase 4B (KDM4B), a histone demethylase implicated in cancer. rsc.org

Tubulin: The disruption of microtubule dynamics is a common anticancer mechanism. Some 2-styrylquinolines have been identified as inhibitors of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle. nih.gov Molecular modeling suggests these compounds can bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Topoisomerases: These enzymes, which manage DNA topology, are classical targets for anticancer agents. The planar nature of the quinoline ring allows some derivatives, such as indeno[1,2-c]quinolines, to function as dual inhibitors of topoisomerase I and II. nih.gov

The binding mechanism typically involves a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking between the quinoline scaffold and amino acid residues in the protein's binding pocket. rsc.org The p-nitrostyryl group of the title compound would be expected to significantly influence these interactions through its electron-withdrawing nature and potential for forming specific polar contacts.

Table 1: Examples of Protein Targets for Various Quinoline Derivatives

Quinoline Derivative ClassProtein TargetObserved/Predicted InteractionReference
2-Styryl-trimethoxy quinolinesTubulinInhibition of polymerization, binding at colchicine site nih.gov
Indeno[1,2-c]quinolinesTopoisomerase I & IIDual inhibition nih.gov
2-Cyclopropyl-3-ethynyl-quinolinesPI3-KinaseEnzyme inhibition nih.gov
3H-Pyrazolo[4,3-f]quinolinesHaspin KinaseEnzyme inhibition (nanomolar IC50) nih.gov
2,4-DiphenylquinolinesKDM4B Histone DemethylaseBinding affinity predicted by molecular docking rsc.org
Quinoline-1,3,4-oxadiazolesEGFR-Tyrosine KinaseEnzyme inhibition (micromolar IC50) rsc.org

Nucleic Acid (DNA/RNA) Intercalation and Groove Binding Mechanisms

The planar aromatic system of the quinoline ring makes it a prime candidate for interacting with nucleic acids. nih.gov These interactions can occur through several modes, primarily intercalation or groove binding.

Intercalation: This mechanism involves the insertion of the planar molecule between the base pairs of the DNA double helix. This action can distort the DNA structure, interfering with replication and transcription and potentially leading to cell cycle arrest and apoptosis. acs.org Planar systems like indolo[3,2-c]quinolines are considered effective DNA intercalators. acs.org However, not all styrylquinolines are strong DNA binders. Studies on novel nitro and amino-substituted benzimidazo[1,2-a]quinolines showed no significant binding affinity for calf-thymus DNA, suggesting that DNA is not always the primary target and that other biological interactions are responsible for their antiproliferative effects. researchgate.net

Groove Binding: Alternatively, molecules can bind to the minor or major grooves of DNA, typically through hydrogen bonds and van der Waals forces, without distorting the helix as dramatically as intercalators. The specific substitution pattern on the quinoline ring influences the preferred mode of binding.

DNA Cleavage: Some metal complexes of quinoline derivatives have demonstrated the ability to cleave DNA, an activity often mediated by the production of reactive oxygen species (ROS). semanticscholar.org Furthermore, studies with 4-nitroquinoline (B1605747) 1-oxide (a related but structurally different compound) showed it could induce the scission of DNA-protein complexes, with a strong correlation between this effect and carcinogenicity. nih.gov

For Quinoline, 4-(p-nitrostyryl)-, its extended planar structure resulting from the conjugation of the quinoline and nitrophenyl rings via the vinyl bridge suggests a potential for DNA intercalation. evitachem.com However, experimental verification is required to confirm this mechanism and determine its biological relevance compared to protein-targeting interactions.

Membrane Interaction and Permeation Mechanisms in Lipid Bilayers

For any compound to exert an intracellular effect, it must first cross the cell membrane. The interaction with and permeation of lipid bilayers are critical steps governed by the molecule's physicochemical properties. rsc.org

The structure of Quinoline, 4-(p-nitrostyryl)-, which combines a large, lipophilic quinoline-styryl core with a polar nitro group, suggests a complex interaction with lipid membranes.

Polar Interactions: The electron-withdrawing nitro group, along with the nitrogen atom in the quinoline ring, introduces polarity. These polar groups can engage in hydrogen bonding or electrostatic interactions with the polar headgroups of membrane phospholipids. purdue.edu

Membrane Disruption: Studies on certain antimicrobial quinoline derivatives have shown they can disrupt the integrity of bacterial membranes, leading to depolarization and release of intracellular contents. This effect is often dependent on the lipid composition of the membrane, with a higher content of anionic lipids leading to more pronounced structural damage.

While direct studies on Quinoline, 4-(p-nitrostyryl)- are lacking, research on the interaction of fluoroquinolone antibiotics with model lipid membranes has demonstrated that even small structural differences can lead to significant variations in membrane interaction, which in turn affects cellular accumulation. ucl.ac.be Therefore, the specific arrangement of lipophilic and polar regions in Quinoline, 4-(p-nitrostyryl)- would uniquely define its mechanism and rate of membrane permeation.

Cellular Uptake and Intracellular Localization Mechanisms

The pathway by which a compound enters a cell and where it subsequently accumulates are crucial determinants of its biological activity. These processes are intimately linked to the molecule's chemical structure and its interactions with cellular components.

Endocytosis Pathways and Receptor-Mediated Uptake

Beyond passive diffusion across the lipid bilayer, cells can internalize molecules through various active transport mechanisms collectively known as endocytosis. These pathways involve the engulfment of extracellular material by the cell membrane to form intracellular vesicles.

While specific data for Quinoline, 4-(p-nitrostyryl)- is unavailable, studies of other complex small molecules provide insight into potential uptake mechanisms:

Clathrin-Mediated Endocytosis: This is a major pathway for the uptake of specific ligands bound to receptors, which are concentrated in clathrin-coated pits before internalization.

Caveolae-Dependent Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is a lipid raft-dependent process. Studies on certain ruthenium-based quinoline-like complexes have demonstrated that their cellular uptake occurs via energy-dependent, caveolae-mediated endocytosis. rsc.org

The uptake of 4-aminoquinolines has been shown to be an active process, though the specific pathways were not fully elucidated. nih.gov Quantitative studies using fluorescence-based assays can determine the rate and extent of cellular accumulation, which often varies significantly between different cell types. fortunejournals.com For a molecule like Quinoline, 4-(p-nitrostyryl)-, it is plausible that its uptake is not solely reliant on passive diffusion but may also involve one or more endocytic pathways, a hypothesis that requires experimental validation.

Subcellular Organelle Accumulation Mechanisms (e.g., Mitochondrial Targeting)

Once inside the cell, the distribution of a compound is not uniform. It often accumulates in specific subcellular organelles, a process driven by the physicochemical properties of the molecule and the unique environment of each organelle.

Mitochondrial Accumulation: Mitochondria are a common target for lipophilic, cationic compounds. The large negative membrane potential across the inner mitochondrial membrane (-120 to -140 mV) drives the accumulation of positively charged molecules into the mitochondrial matrix. nih.govplos.org Dequalinium, a molecule composed of two quinaldinium rings (a type of quinoline cation), is a known mitochondria-targeting agent. nih.gov While Quinoline, 4-(p-nitrostyryl)- is neutral, protonation of the quinoline nitrogen under certain physiological pH conditions could facilitate some degree of mitochondrial sequestration. Some styrylquinoline derivatives have been observed to accumulate in mitochondria. researchgate.net

Endoplasmic Reticulum and Lysosomes: Fluorescence microscopy of certain quinoline-based fluorophores has revealed their accumulation in the endoplasmic reticulum (ER) and lysosomes. mdpi.com Lysosomal accumulation is often seen with weakly basic compounds that become protonated and trapped in the acidic environment of the lysosome. The localization of some ruthenium-Tröger's base conjugates (which contain quinoline-like structures) to lysosomes and the Golgi apparatus has been confirmed. rsc.org

Lipid Droplets: The presence of a nitro group on a fluorescent probe has been shown to direct its localization to lipid droplets, which are organelles involved in storing neutral lipids. This suggests that the high lipophilicity and specific electronic properties conferred by the nitro-styryl moiety could potentially target Quinoline, 4-(p-nitrostyryl)- to these organelles.

The final subcellular destination of Quinoline, 4-(p-nitrostyryl)- is likely a complex interplay between its lipophilicity, the basicity of the quinoline nitrogen, and the electronic character of the nitrostyryl substituent.

Table 2: Subcellular Localization of Selected Quinoline-Based Fluorescent Probes

Compound ClassKey Structural FeatureObserved LocalizationReference
StyrylquinolinesQuinoline scaffoldMitochondria, Endoplasmic Reticulum researchgate.netmdpi.com
Nitrogen Heterocycles (general)N-H bondsMitochondria rsc.org
Ru(II)-polypyridyl Tröger's BasesComplex, quinoline-like structureLysosomes, Golgi apparatus, some Mitochondria rsc.org
Indole-based D-π-A probesNitro group substituentLipid Droplets
Indole-based D-π-A probesMorpholine substituentLysosomes

Fluorescence Imaging Mechanisms in Cellular Systems

The intrinsic fluorescence of many quinoline-based compounds makes them valuable probes for visualizing and tracking cellular processes. The mechanisms underlying their use in fluorescence imaging are grounded in the principles of fluorescence microscopy and the specific physicochemical properties of the molecule that dictate its cellular behavior and localization.

Live-Cell Imaging Techniques for Tracking

Live-cell imaging is essential for studying the dynamic interactions of Quinoline, 4-(p-nitrostyryl)- within a cellular context. Various microscopy techniques are employed to track the localization and movement of such fluorescent molecules in real-time.

Commonly used methods include widefield fluorescence microscopy and confocal microscopy. nih.gov Widefield microscopy illuminates the entire sample, offering fast imaging speeds suitable for observing dynamic cellular processes. axionbiosystems.com Confocal microscopy provides enhanced image quality by using a pinhole to reject out-of-focus light, allowing for optical sectioning and 3D reconstruction of the molecule's distribution within the cell.

The tracking of Quinoline, 4-(p-nitrostyryl)- relies on its ability to be excited by a specific wavelength of light and to emit light at a longer wavelength, which is then captured to generate an image. abcam.com For long-term studies, the photostability of the fluorophore is crucial to minimize phototoxicity and signal loss over time. nanolive.combiotium.com Advanced techniques may involve tagging the molecule or specific cellular components to observe their interactions and trafficking pathways within the cell. plantae.org

Specificity and Selectivity of Staining Mechanisms (e.g., Nuclear Staining)

The specific and selective staining of cellular compartments by a fluorescent probe like Quinoline, 4-(p-nitrostyryl)- is determined by its molecular structure and properties, such as charge, lipophilicity, and size. These factors govern its ability to cross the cell membrane and its affinity for particular organelles.

Quinoline-based fluorescent probes can be engineered for specific targeting. For instance, studies on similar compounds have shown that structural modifications can direct localization to different organelles. mit.edu Cell-permeable derivatives can be designed to become trapped within the cell upon enzymatic modification, a common strategy for ensuring probe retention. mit.edu

Research on structurally related nitro-substituted benzimidazo[1,2-a]quinolines has demonstrated a cytoplasmic distribution, indicating that for some quinoline derivatives, DNA is not the primary target. In such studies, co-localization experiments using nuclear-specific stains like DAPI or Hoechst are performed to confirm that the compound does not accumulate in the nucleus. biotium.com Conversely, other quinoline derivatives have been developed specifically as nuclear stains. biotium.com The ultimate subcellular destination of Quinoline, 4-(p-nitrostyryl)- would depend on its unique affinity for specific biomolecules or compartments, which can be precisely determined using co-localization imaging with organelle-specific trackers.

Modulation of Biological Processes at a Molecular Level

Quinoline, 4-(p-nitrostyryl)- and its structural analogs can influence a variety of biological pathways at the molecular level, primarily through the inhibition of key enzymes or by interfering with fundamental processes like DNA replication and transcription.

Enzyme Kinetic Studies for Inhibition Mechanisms

Enzyme kinetic studies are fundamental to elucidating the mechanism by which a compound inhibits its target. wikipedia.orglsuhsc.edu These studies measure reaction rates under varying substrate and inhibitor concentrations to determine key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). libretexts.org Graphical analysis, such as the Lineweaver-Burk plot, helps to distinguish between different inhibition models, including competitive, non-competitive, and mixed-type inhibition. libretexts.orgnih.gov

While direct kinetic data for Quinoline, 4-(p-nitrostyryl)- is not extensively detailed in the provided context, studies on related quinoline derivatives provide insight into potential mechanisms. For example, certain quinoline compounds have been identified as non-competitive or mixed-type inhibitors of enzymes like the human 20S proteasome. nih.gov Other quinoline derivatives have been shown to inhibit tubulin polymerization, a process critical for cell division, with IC50 values in the micromolar range. nih.govmdpi.comtandfonline.comrsc.orgnih.gov

Table 1: Enzyme Inhibition by Quinoline Derivatives

Compound ClassTarget Enzyme/ProcessInhibition MechanismReported Value (IC50)Reference
Quinoline Derivative (Compound 4c)Tubulin PolymerizationInhibitor17 ± 0.3 µM nih.govrsc.org
Quinoline-Sulfonamide Derivative (D13)Tubulin PolymerizationInhibitor6.74 µM mdpi.com
Quinoline Derivative (Compound 12c)Tubulin PolymerizationInhibitor0.010 - 0.042 µM (across various cell lines) tandfonline.comnih.gov
Quinoline Derivative (Compound 25)Proteasome (Caspase-like activity)Inhibitor10.9 µM nih.gov

DNA Replication or Transcription Modulation Mechanisms

Quinolone antibiotics are well-known for their ability to disrupt bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. mdpi.comsigmaaldrich.commicrobenotes.com These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to the stabilization of DNA-enzyme cleavage complexes, causing lethal double-strand breaks. microbenotes.commdpi.com

The mechanism of action for compounds like Quinoline, 4-(p-nitrostyryl)- in mammalian cells can be inferred from studies on related molecules. The carcinogen 4-nitroquinoline 1-oxide (4-NQO), for instance, inhibits DNA synthesis primarily by preventing the initiation of DNA replicons. aacrjournals.orgnih.gov 4-NQO and its metabolites can also form covalent adducts with DNA bases and induce oxidative damage, which can trap topoisomerase I-DNA cleavage complexes, leading to DNA breaks when replication machinery collides with them. aacrjournals.orgfrontiersin.orgwikipedia.org Some quinoline-based compounds have also been shown to inhibit DNA methyltransferases through a mechanism involving DNA intercalation. nih.gov

Regarding transcription, certain quinoline derivatives have been identified as potent inhibitors of specific signaling pathways. For example, novel quinoline molecules can inhibit the canonical NF-κB transcription factor pathway. mdpi.comnih.gov This inhibition can occur by preventing the nuclear translocation of NF-κB or by directly interfering with its ability to bind to DNA, thereby blocking the transcription of downstream inflammatory genes. mdpi.comnih.gov Other studies have shown that imidazo[4,5-c]quinoline derivatives can simultaneously inhibit both the NF-κB and JAK/STAT signaling pathways. acs.orgekb.eg

Table 2: Modulation of DNA Processes by Quinoline Derivatives

CompoundBiological ProcessMechanism of ActionReference
4-Nitroquinoline 1-OxideDNA ReplicationInhibition of replicon initiation. aacrjournals.orgnih.gov
4-Nitroquinoline 1-OxideDNA DamageForms DNA adducts and induces oxidative damage, trapping Topoisomerase I complexes. aacrjournals.orgfrontiersin.org
Quinoline-based analogsDNA MethylationInhibition of DNA methyltransferases via minor groove DNA intercalation. nih.gov
Quinoline Derivative (Q3)TranscriptionInhibits NF-κB pathway, potentially by interfering with NF-κB-DNA binding. mdpi.com
Imidazo[4,5-c]quinoline derivativesTranscriptionPotent inhibition of JAK/STAT and NF-κB signaling pathways. acs.orgekb.eg

Photodynamic Mechanisms

Photodynamic therapy (PDT) is a therapeutic modality that uses a non-toxic photosensitizer, light of a specific wavelength, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy target cells. Many photosensitizers are fluorescent molecules, a property that can also be exploited for imaging and localization prior to therapy.

The mechanism of PDT involves three main steps. First, the photosensitizer is administered and allowed to accumulate in the target tissue. Second, the target area is illuminated with light of a wavelength that matches the absorption spectrum of the photosensitizer. This excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then convert to a longer-lived triplet excited state.

Third, the triplet-state photosensitizer can react with molecular oxygen (O₂) in the surrounding tissue via two types of reactions:

Type I Reaction: The photosensitizer transfers an electron or hydrogen atom to a substrate, forming radicals that react with oxygen to produce ROS such as superoxide (B77818) anion and hydroxyl radicals.

Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway for most photosensitizers used in cancer therapy.

The resulting ROS, particularly singlet oxygen, are highly cytotoxic. They rapidly react with and damage cellular components, including lipids, proteins, and nucleic acids. This widespread oxidative damage can trigger various cell death pathways, including apoptosis and necrosis, leading to the destruction of the tumor. Additionally, PDT can induce an anti-tumor effect by damaging the tumor vasculature, cutting off its blood and nutrient supply, and by stimulating an anti-tumor immune response.

While specific studies on Quinoline, 4-(p-nitrostyryl)- as a photosensitizer are not detailed, its structural features, including the extended π-conjugation system typical of fluorescent dyes, are characteristic of molecules investigated for PDT applications.

Reactive Oxygen Species (ROS) Generation Mechanisms (e.g., Singlet Oxygen)

Reactive oxygen species are highly reactive molecules containing oxygen, such as superoxide anions and singlet oxygen, which can be generated through various cellular processes. In the context of Quinoline, 4-(p-nitrostyryl)-, its chemical structure is pivotal for its potential to induce ROS production. While direct studies on this specific molecule are limited, the general principles of ROS generation by quinoline derivatives and photosensitizing agents provide a strong framework for understanding its likely mechanisms.

The generation of ROS by photosensitizers typically involves two primary pathways, known as Type I and Type II photochemical reactions. Both pathways begin with the absorption of light by the photosensitizer, which transitions it from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this T₁ state that the photosensitizer can initiate ROS-generating reactions.

In a Type I mechanism , the excited triplet state photosensitizer (PS) can directly interact with a substrate molecule, such as a lipid, protein, or even DNA, through electron or hydrogen atom transfer. This process generates radical ions or radicals, which can then react with molecular oxygen (³O₂) to produce superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

In a Type II mechanism , the excited triplet state photosensitizer directly transfers its energy to ground state molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂), a non-radical ROS, while the photosensitizer returns to its ground state. mdpi.com Singlet oxygen is a potent oxidizing agent that can readily react with a wide variety of biological molecules, leading to cellular damage. The efficiency of singlet oxygen generation is a key parameter for photosensitizers used in photodynamic therapy.

For Quinoline, 4-(p-nitrostyryl)-, the presence of the extended π-conjugation system across the quinoline and nitrostyryl moieties facilitates the absorption of light and the formation of the excited triplet state necessary for photosensitization. The nitro group (-NO₂) is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and potentially enhance intersystem crossing, a critical step for efficient ROS generation. Studies on other quinoline derivatives have demonstrated their capacity to generate ROS, supporting the likelihood of this activity for Quinoline, 4-(p-nitrostyryl)-. nih.govnih.gov

ROS Generation Pathway Description Key Reactants Primary Products
Type I Photoreaction The excited photosensitizer interacts directly with a biological substrate, leading to electron/hydrogen transfer. The resulting radicals react with molecular oxygen.Excited Triplet Photosensitizer (T₁), Biological Substrate, Molecular Oxygen (³O₂)Superoxide Anion (O₂•⁻), Hydroxyl Radical (•OH)
Type II Photoreaction The excited photosensitizer transfers energy directly to ground-state molecular oxygen. mdpi.comExcited Triplet Photosensitizer (T₁), Molecular Oxygen (³O₂)Singlet Oxygen (¹O₂)

Photosensitization Pathways in Biological Environments

The process of photosensitization by a molecule like Quinoline, 4-(p-nitrostyryl)- in a biological environment is a multi-step phenomenon that culminates in a specific biological effect, often cell death. This pathway is initiated by the absorption of light of a specific wavelength by the photosensitizer.

Q & A

What are the established synthetic routes for 4-(p-nitrostyryl)quinoline, and how do reaction conditions influence yield and selectivity?

The synthesis of 4-(p-nitrostyryl)quinoline derivatives employs classical methods such as the Skraup , Friedländer , and Doebner-Von Miller reactions , with modifications for nitro-group positioning. For example:

  • Skraup synthesis uses aniline derivatives and α,β-unsaturated ketones under acidic conditions (e.g., H2SO4), achieving yields of 50-70% .
  • Fe/HCl-mediated reduction of nitro precursors followed by cyclization (e.g., converting nitroindoles to quinolines) yields 45-60% with regioselective control .
  • Solvent-free Friedländer condensation with binam-prolinamide organocatalysts achieves enantioselectivity up to 85% ee but requires extended reaction times (72 hours) .
    Key variables include:
  • Acid strength (polyphosphoric acid vs. H2SO4>).
  • Stoichiometry (optimal 1:1.2 aniline:ketone ratio).
  • Temperature (120-140°C for Skraup vs. 80°C for Friedländer).

How can solvent-free enantioselective Friedländer condensation be optimized for synthesizing chiral 4-(p-nitrostyryl)quinoline derivatives?

Optimization strategies include:

  • Catalyst design : Binam-prolinamides with bulky substituents (e.g., 3,5-(CF3)2C6H3) improve enantioselectivity (85-90% ee) by stabilizing transition states via π-π interactions .
  • Substrate engineering : Electron-deficient ketones (e.g., 4-(trimethylsilyloxy)cyclohexanone) reduce steric hindrance, shortening reaction times from 72 to 48 hours .
  • Kinetic resolution : Sequential addition of catalysts (e.g., L-proline + H2O2) enhances diastereomeric excess (de > 95%) .

How to resolve discrepancies in reported biological activities of 4-(p-nitrostyryl)quinoline derivatives across different studies?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design:

  • Control variables : Compare studies using identical cell lines (e.g., HeLa vs. HEK293) and assay protocols (e.g., MTT vs. resazurin).
  • Dose-response validation : Replicate EC50 measurements under standardized conditions (e.g., 72-hour incubation, 5% CO2) .
  • Mechanistic studies : Employ SAR (Structure-Activity Relationship) analysis to isolate the role of the nitrostyryl group. For example, replacing the nitro group with -OCH3 reduces antiviral activity by 80% .

What spectroscopic and computational methods are most effective for confirming the regioselectivity of nitrostyryl substitution in quinoline derivatives?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Chemical shifts at δ 8.2-8.5 ppm (quinoline H-2/H-8) and δ 150-155 ppm (C-NO2) confirm substitution patterns .
  • X-ray crystallography : Resolves π-stacking distances between nitrostyryl and quinoline rings (3.4-3.6 Å) .
  • DFT calculations : B3LYP/6-31G* models predict regioselectivity trends (e.g., para-substitution is 12.3 kcal/mol more favorable than ortho) .

What mechanistic insights exist for the cyclization steps in the synthesis of 4-(p-nitrostyryl)quinoline via Skraup-Doebner-Von Miller reactions?

Mechanistic studies reveal:

  • Hydride shift : A [1,5]-hydride transfer precedes cyclization, confirmed via <sup>13</sup>C-labeled ketone tracking .
  • Nitrene intermediates : Azide decomposition generates nitrenes, which drive regioselective cyclization (e.g., indoloquinoline vs. acridine formation) .
  • Kinetic control : Electron-withdrawing groups (e.g., -NO2) accelerate cyclization (krel = 2.3 vs. H), while steric hindrance at the β-position reduces yields by 40-50% .

How does the introduction of a p-nitrostyryl group influence the photophysical properties of quinoline derivatives in material science applications?

The p-nitrostyryl moiety enhances:

  • Absorption spectra : Red-shifted λmax (420-450 nm vs. 350 nm for unsubstituted quinoline) due to extended conjugation .
  • Fluorescence quenching : Nitro groups reduce quantum yield (ΦF = 0.12 vs. 0.45 for -OCH3 derivatives) via photoinduced electron transfer (PET) .
  • Thermal stability : Decomposition onset at 220°C (vs. 180°C for styryl analogs) due to nitro-group stabilization .

What non-metallic catalytic systems have been successfully applied in the sustainable synthesis of 4-(p-nitrostyryl)quinoline analogs?

  • Ionic liquids : [BMIM][BF4] mediates quinoline cyclization at 90°C with 75% yield and recyclability (5 cycles) .
  • Biocatalysts : Lipase B (Candida antarctica) facilitates asymmetric synthesis of chiral intermediates (ee = 78%) .
  • Iodine catalysis : Molecular I2 promotes electrophilic cyclization of amino acids and anilines, achieving 65-80% yield .

What in vitro models are most appropriate for assessing the antiviral potential of 4-(p-nitrostyryl)quinoline derivatives?

  • HIV-1 RT inhibition : Use recombinant RT enzyme assays (IC50 values < 10 µM indicate high potency) .
  • SARS-CoV-2 PL<sup>pro</sup> inhibition : Fluorescence-based assays with purified PL<sup>pro</sup> (e.g., IC50 = 2.4 µM for lead compounds) .
  • Cytotoxicity profiling : Compare selectivity indices (SI = CC50/EC50) in Vero E6 vs. human primary cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.